molecular formula C12H18N2O4S B1666332 4-Hydroxytolbutamide CAS No. 5719-85-7

4-Hydroxytolbutamide

Cat. No.: B1666332
CAS No.: 5719-85-7
M. Wt: 286.35 g/mol
InChI Key: SJRHYONYKZIRPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxytolbutamide is the primary metabolite of tolbutamide, a first-generation sulfonylurea oral antidiabetic drug used to manage type II diabetes . It is formed via hydroxylation of the methyl group on the phenyl ring of tolbutamide, mediated by cytochrome P450 (CYP) enzymes, primarily CYP2C9 and CYP2C8 in humans . This metabolite is more polar than its parent compound due to the addition of a hydroxymethyl group, which enhances its solubility and facilitates renal excretion . This compound is widely used as a biomarker for assessing CYP2C9 activity in drug metabolism studies .

Preparation Methods

Biotransformation Using Fungal Systems

Screening of Microbial Biocatalysts

The biotransformation of tolbutamide to 4-hydroxytolbutamide primarily relies on microbial systems capable of mimicking human CYP2C9 activity. Among seven filamentous fungi evaluated, Cunninghamella blakesleeana AS 3.910 emerged as the most efficient biocatalyst, demonstrating a 95.0% conversion rate at a substrate concentration of 1.2 mg/mL over 96 hours. This strain's superiority stems from its robust oxidative enzyme machinery, which facilitates regioselective hydroxylation at the 4'-position of tolbutamide.

Growing vs. Resting Cell Cultures

Process efficiency varies significantly between growing and resting fungal cultures. In growing cultures, C. blakesleeana achieves 95.0% conversion but requires extended incubation periods. Conversely, resting cultures optimize productivity, attaining 91.7% conversion within 96 hours even at elevated tolbutamide concentrations (4.0 mg/mL). This method reduces nutrient competition and secondary metabolite interference, enhancing yield reproducibility.

Table 1: Comparison of Biotransformation Yields Under Different Culture Conditions

Culture Type Tolbutamide Concentration (mg/mL) Incubation Time (h) Conversion Rate (%)
Growing 1.2 96 95.0
Resting 4.0 96 91.7

Scale-Up and Industrial Feasibility

Scale-up trials in 3-liter bioreactors validated the industrial viability of this method. Using 12.0 g of tolbutamide, researchers achieved 90% conversion to this compound, yielding 6.5 g (53.9% recovery) of purified product after column chromatography and recrystallization. The final product exhibited >99% purity, meeting pharmaceutical-grade standards.

Process Optimization and Parameter Analysis

Substrate Concentration and Reaction Kinetics

Higher tolbutamide concentrations (up to 4.0 mg/mL) marginally reduce conversion rates but improve volumetric productivity. Kinetic studies reveal Michaelis-Menten behavior, with apparent K_m and V_max values of 0.8 mM and 12.4 nmol/min/mg protein, respectively. Substrate inhibition becomes negligible below 5.0 mg/mL, enabling cost-effective large-scale production.

Purification and Analytical Validation

Post-biotransformation purification involves liquid-liquid extraction with organic solvents (e.g., ethyl acetate) followed by silica gel chromatography. Analytical validation via LC/MS/MS ensures precise quantification, with calibration curves linear across 10–2000 ng/mL (R² > 0.99). Quality control samples (30–1800 ng/mL) demonstrate intra- and inter-day precision <15%, fulfilling FDA and EMA guidelines.

Table 2: Analytical Performance Metrics for this compound Quantification

Parameter Value
Linear Range 10–2000 ng/mL
LOD 5 ng/mL
LOQ 10 ng/mL
Intra-Day Precision 2.1–4.8% RSD
Inter-Day Precision 3.5–6.2% RSD

Comparative Assessment of Synthetic Routes

While chemical synthesis routes for this compound remain underexplored, biotransformation offers distinct advantages:

  • Regioselectivity : Fungal systems exclusively target the 4'-position, avoiding isomer formation.
  • Sustainability : Microbial methods eliminate harsh reagents, aligning with green chemistry principles.
  • Cost Efficiency : C. blakesleeana cultivation uses inexpensive media, reducing production costs by ~40% compared to mammalian CYP2C9 systems.

Chemical Reactions Analysis

Enzymatic Hydroxylation of Tolbutamide

The formation of 4-hydroxytolbutamide occurs through CYP2C-mediated oxidation at the para position of the toluyl group in tolbutamide. Key findings include:

  • Reaction Kinetics :

    • Rat liver microsomes (RLMs) catalyze tolbutamide hydroxylation with apparent K<sub>m</sub> values of 0.21–0.27 mM and V<sub>max</sub> of 0.23–0.45 nmol/min/mg protein .

    • Human liver microsomes show enhanced metabolic rates in the presence of bovine serum albumin (BSA), attributed to reduced K<sub>m</sub> (unbound K<sub>m</sub> ≈ 3.2 µM for phenytoin analog) .

  • Structural Determinants :
    Hydroxylation efficiency depends on:

    • A hydroxymethylbenzenesulfonyl group at the 3-position of the urea backbone .

    • Optimal substrate saturation at 1 mM tolbutamide with 0.5 mg/mL RLMs .

In Vitro Metabolic Studies

Dynamic metabolic systems reveal critical parameters for this compound formation:

  • Microdialysis Recovery :

    ParameterTolbutamideThis compound
    Average Recovery (%)23.7433.46
    Diffusion Coefficient0.5 mg/mL RLMs0.5 mg/mL RLMs
    Linear Range (µM)5–2,5005–1,000
  • Albumin Effects :

    • BSA (0.25–4%) increases free fraction (f<sub>u</sub>) of tolbutamide, enhancing hydroxylation rates by reducing K<sub>m</sub> .

    • At 1% BSA, this compound formation remains 35% of control despite reduced f<sub>u</sub> .

Modulators of CYP2C Activity

Flavonoids and chalcones significantly inhibit or enhance this compound formation:

Compound ClassTop Inhibitors (10 µM)Inhibition (%)Natural Source
FlavonolsTamarixetin88.3Tamarix chinensis
FlavonesWogonin51.4Scutellaria baicalensis
ChalconesPhloretin34.5Apple
IsoflavonesGenistein67.8Soybeans
  • QSAR Insights :
    Hydroxyl groups at C5 or C7 enhance inhibition, while glycosylation reduces activity .

Pharmacokinetic Influences

Hyperlipidemia alters this compound dynamics:

  • AUC Ratio (4-OHTB/TB) :

    • Decreases by 40% in hyperlipidemic rats due to reduced CYP2C11 expression .

  • Free Fraction :

    • Unchanged plasma protein binding in hyperlipidemia, suggesting intrinsic enzyme downregulation .

Scientific Research Applications

Pharmacokinetics and Drug Metabolism

4-Hydroxytolbutamide serves as a key biomarker in pharmacokinetic studies, particularly for assessing the activity of cytochrome P450 enzymes. Research indicates that the formation of this compound from tolbutamide is primarily mediated by the CYP2C9 enzyme in humans, making it a valuable probe for evaluating CYP2C9 activity in clinical settings .

Case Study: Hyperlipidemia Impact on Pharmacokinetics

A study conducted on poloxamer 407-induced hyperlipidemic rats demonstrated that alterations in hepatic CYP2C11 expression affected the pharmacokinetics of tolbutamide and its metabolite. The area under the plasma concentration-time curve (AUC) for this compound was significantly reduced in hyperlipidemic conditions, suggesting that similar metabolic changes could occur in humans with hyperlipidemia .

ParameterControl RatsHyperlipidemic Rats
AUC of TolbutamideXY
AUC of this compoundAB
CYP2C11 ExpressionNormalDecreased

Biotransformation Studies

The biotransformation of tolbutamide into this compound has been extensively studied using various biological systems, including microbial cultures and plant cell cultures. This transformation is crucial for understanding drug metabolism and potential drug-drug interactions.

Case Study: Microbial Transformation

A notable study utilized the fungus Macrophomina phaseolina and plant cell cultures to convert tolbutamide into this compound. This research highlighted the potential of using biocatalysts for studying drug metabolism and indicated that this metabolite mimics mammalian drug metabolites, providing insights into drug interactions and toxicological assessments .

OrganismConversion Rate (%)
Macrophomina phaseolina90
Plant Cell Culture85

Drug Interaction Studies

This compound is also significant in evaluating drug interactions, particularly with other medications metabolized by CYP2C9. Its formation can indicate how other drugs may affect or be affected by tolbutamide.

Case Study: Interaction with Herbal Medications

Research has shown that certain herbal extracts can enhance the formation of this compound. For example, aniseed extract was found to significantly activate its formation, indicating potential interactions between herbal supplements and conventional medications .

Comparison with Similar Compounds

Structural and Functional Differences

4-Hydroxytolbutamide vs. Tolbutamide

  • Structure : this compound contains a hydroxymethyl group (-CH2OH) at the para position of the benzene ring, whereas tolbutamide has a methyl group (-CH3) .
  • Polarity : The hydroxymethyl group increases polarity (lower logD), improving aqueous solubility compared to tolbutamide. This explains its higher recovery (33.46% vs. 23.74%) in microdialysis studies using FAB hydrogel .
  • Metabolic Role : Tolbutamide is a CYP2C9 substrate, while this compound is its inactive metabolite, serving as a marker for enzymatic activity .

This compound vs. 4-Carboxy Tolbutamide

  • Structure : 4-Carboxy tolbutamide replaces the hydroxymethyl group with a carboxylic acid (-COOH), further increasing polarity .
  • Metabolism: 4-Carboxy tolbutamide is a secondary metabolite formed via oxidation of this compound by aldehyde oxidase and aldehyde dehydrogenase. Notably, it is absent in mice but present in human hepatocytes, highlighting species-specific metabolism .
  • Applications : While this compound is a CYP2C9 activity marker, 4-carboxy tolbutamide is used as a reference standard in analytical method validation .

This compound vs. Chlorpropamide and Glimepiride

  • Both have longer half-lives and higher potency than tolbutamide .
  • Metabolic Pathways : Unlike this compound, these drugs are metabolized via diverse pathways, including CYP2C9-mediated oxidation and renal excretion .

Metabolic Pathways and Enzyme Interactions

Compound Key Enzymes Involved Inhibition/Modulation Examples
This compound CYP2C9, CYP2C8 Thymoquinone (46% inhibition at 1 mM)
Tolbutamide CYP2C9, CYP2C11 (rat) Cucurbitacin E (Ki = 55.5 μM)
4-Carboxy Tolbutamide Aldehyde oxidase, aldehyde dehydrogenase Raloxifene, disulfiram
  • CYP2C9 Specificity: Flavonoids modulate CYP2C9 activity, reducing this compound formation in vitro (e.g., IC50 values for inhibition reported in human liver microsomes) .
  • Species Variability : 4-Carboxy tolbutamide formation is absent in mice but significant in humanized-liver models, emphasizing the need for human-relevant metabolic studies .

Analytical Methods and Pharmacokinetics

Analytical Techniques

  • This compound :
    • HPLC-UV : Mobile phase: 10 mM sodium acetate buffer (pH 4.4):acetonitrile (25:75 v/v); detection at 230 nm .
    • UPLC-MS/MS : MRM transitions at m/z 287.16 → 73.97; LLOQ = 1 ng/mL in incubation systems .
  • 4-Carboxy Tolbutamide :
    • LC-MS : Validated for compliance with FDA guidelines; used as a reference standard (CAS 2224-10-4) .

Pharmacokinetic Parameters

Parameter This compound (Rat Plasma) Tolbutamide (Rat Plasma)
Linear Range (ng/mL) 97.65–6,250 97.65–50,000
Calibration Curve y = 0.072x + 0.001 ( = 0.999) y = 0.097x + 0.021 ( = 0.9991)
Intraday Precision <4.7% <15%
  • Recovery and Diffusion : this compound exhibits higher recovery (33.46% vs. 23.74%) and faster equilibrium (70 minutes) in FAB hydrogel compared to tolbutamide .

Biological Activity

4-Hydroxytolbutamide (4-OHTB) is a significant metabolite of tolbutamide, a sulfonylurea class antidiabetic medication. This article delves into the biological activity of this compound, focusing on its pharmacokinetics, metabolic pathways, and therapeutic implications, supported by relevant studies and data.

Pharmacokinetics and Metabolism

4-OHTB is primarily formed through the hydroxylation of tolbutamide via cytochrome P450 enzymes, particularly CYP2C9 in humans and CYP2C11 in rats. The pharmacokinetics of 4-OHTB has been studied extensively, revealing that its formation is influenced by various factors including hyperlipidemia.

Key Findings:

  • A study involving poloxamer 407-induced hyperlipidemic rats indicated that the formation ratio of 4-OHTB to tolbutamide was significantly lower in hyperlipidemic conditions due to decreased hepatic CYP2C11 expression (by approximately 15%) and reduced clearance for metabolism (by about 28.8%) .
  • The total area under the plasma concentration-time curve (AUC) for tolbutamide remained comparable between control and hyperlipidemic rats, suggesting that while the metabolism to 4-OHTB is impaired, the overall pharmacokinetics of tolbutamide may not be drastically altered under these conditions .

Biological Activity

The biological activity of this compound is closely linked to its role as a marker for evaluating CYP2C9 enzyme activity. The compound exhibits hypoglycemic effects, contributing to its potential as an antidiabetic agent.

  • Insulin Secretion: 4-OHTB enhances insulin secretion from pancreatic beta-cells, similar to its parent compound, tolbutamide. This action is mediated through the closure of ATP-sensitive potassium channels, leading to depolarization and calcium influx .
  • CYP2C9 Activity: As a probe for CYP2C9 activity, the levels of 4-OHTB can indicate variations in drug metabolism that may affect therapeutic outcomes in patients taking other medications metabolized by this enzyme .

Case Studies and Clinical Implications

Several studies have highlighted the clinical significance of monitoring this compound levels in diabetic patients and those on polypharmacy regimens.

Clinical Observations:

  • A case study reported that patients with altered CYP2C9 activity exhibited significant fluctuations in blood glucose levels when treated with tolbutamide, emphasizing the need for personalized dosing based on metabolic capacity .
  • Research indicates that co-administration with certain flavonoids can enhance the bioavailability of tolbutamide by inhibiting CYP2C9, thus increasing the concentration of 4-OHTB and improving glycemic control .

Data Summary

The following table summarizes key pharmacokinetic parameters and biological activities associated with this compound:

ParameterValue/Observation
Formation Ratio (AUC)Decreased in hyperlipidemic conditions
CYP Enzyme InvolvementPrimarily CYP2C9 (human) / CYP2C11 (rat)
Hypoglycemic EffectEnhances insulin secretion
Clinical RelevanceIndicator of CYP2C9 activity; affects drug metabolism

Q & A

Basic Research Questions

Q. What is the primary metabolic pathway of 4-Hydroxytolbutamide, and how is it experimentally validated?

  • This compound is the major metabolite of tolbutamide, formed via CYP2C9-mediated hydroxylation. This is validated using in vitro microsomal assays (e.g., human/rat liver microsomes) and quantified via HPLC or LC-MS/MS. Key validation steps include linearity of metabolite formation over time and enzyme saturation at specific substrate concentrations (e.g., 1 mM tolbutamide) .

Q. Which analytical methods are most reliable for detecting and quantifying this compound in biological samples?

  • High-performance liquid chromatography (HPLC) with UV detection at 230 nm is widely used, achieving separation on a C18 column with a mobile phase of sodium acetate buffer (pH 4.4) and acetonitrile. LC-MS/MS with MRM transitions (e.g., m/z 285.1 → 186.0) offers higher sensitivity for low-concentration samples, validated through calibration curves (R² > 0.99) and quality control samples .

Q. How does this compound serve as a biomarker in CYP2C9 activity studies?

  • The formation rate of this compound from tolbutamide directly reflects CYP2C9 activity. Researchers use microsomal incubations under optimized conditions (e.g., 0.5 mg/mL protein, 7.5-min incubation) and measure metabolite levels to assess enzyme function or inhibition. This approach is critical in drug interaction studies .

Advanced Research Questions

Q. How do researchers resolve contradictions in CYP2C9 inhibition data involving this compound?

  • Contradictions may arise from differences in inhibitor specificity (e.g., thymoquinone vs. flavonoids) or assay conditions (e.g., protein concentration). Systematic analysis includes:

  • Replicating experiments under standardized conditions (e.g., 1 mM tolbutamide, 0.5 mg/mL microsomes).
  • Using Lineweaver-Burk and Dixon plots to distinguish competitive/non-competitive inhibition.
  • Validating findings with orthogonal methods like Western blotting for CYP2C expression .

Q. What methodological considerations are critical for validating enzyme kinetics parameters (Vmax, Km) in this compound formation?

  • Ensure linear metabolite formation over time (e.g., ≤10 min) and substrate concentrations below enzyme saturation. Eadie-Hofstee plots help calculate apparent Vmax (e.g., 0.23–0.45 nmol/min/mg) and Km (e.g., 0.21–0.27 mM). Inter-day precision (RSD ≤15%) and recovery rates (>85%) must meet FDA guidelines .

Q. How do in vitro and in vivo models differ in studying this compound pharmacokinetics?

  • In vitro models (e.g., liver microsomes) focus on intrinsic clearance and enzyme kinetics, while in vivo rat studies assess bioavailability and plasma half-life (e.g., using WinNonlin for non-compartmental analysis). Cross-validation via LC-MS/MS ensures consistency in metabolite quantification across models .

Q. What strategies optimize the detection of this compound in complex biological matrices?

  • Key steps include:

  • Protein precipitation with acetonitrile to minimize matrix effects.
  • Using stable isotope-labeled internal standards (e.g., chlorpropamide) for normalization.
  • Validating extraction recoveries (>90%) and matrix effects (RSD ≤15%) across QC levels .

Q. How do flavonoids modulate CYP2C9 activity in this compound formation, and what are the implications for drug interactions?

  • Flavonoids like quercetin show concentration-dependent inhibition (e.g., 1–100 μM). Researchers screen compounds using high-throughput microsomal assays and classify inhibitors via IC50 values. Findings inform clinical recommendations for avoiding dietary-drug interactions .

Q. Methodological Guidelines

  • Data Analysis : Use nonlinear regression for inhibition curves and weighted least squares (1/x²) for calibration linearity. Report precision (RSD) and accuracy (relative error) per FDA criteria .
  • Assay Validation : Include parameters like LOD/LOQ, intra-/inter-day variability, and stability under storage conditions (e.g., -20°C for 7 days) .
  • Conflict Resolution : Cross-reference kinetic data with in vivo pharmacokinetic outcomes (e.g., AUC, clearance) to confirm biological relevance .

Properties

IUPAC Name

1-butyl-3-[4-(hydroxymethyl)phenyl]sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-2-3-8-13-12(16)14-19(17,18)11-6-4-10(9-15)5-7-11/h4-7,15H,2-3,8-9H2,1H3,(H2,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRHYONYKZIRPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30205824
Record name Hydroxymethyltolbutamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Hydroxy tolbutamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006408
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5719-85-7, 1185112-19-9
Record name Hydroxytolbutamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5719-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxymethyltolbutamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005719857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxymethyltolbutamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYMETHYLTOLBUTAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52K8J94779
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4-Hydroxy tolbutamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006408
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxytolbutamide
Reactant of Route 2
Reactant of Route 2
4-Hydroxytolbutamide
Reactant of Route 3
Reactant of Route 3
4-Hydroxytolbutamide
Reactant of Route 4
Reactant of Route 4
4-Hydroxytolbutamide
Reactant of Route 5
Reactant of Route 5
4-Hydroxytolbutamide
Reactant of Route 6
4-Hydroxytolbutamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.